Cas no 672883-23-7 (tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate)
![tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/672883-23-7x500.png)
tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
- (S)-4-(Boc-Amino)-2-pyrrolidinone
- [(3S)-5-oxopyrrolidin-3-yl]carbamic acid tert-butyl ester
- Carbamic acid, [(3S)-5-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
- (S)-tert-butyl 5-oxopyrrolidin-3-ylcarbamate
- Carbamic acid, [(3S)-5-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate
- PFHVTCWJHBHEFA-LURJTMIESA-N
- (S)-(3-Boc-amino)-5-oxopyrrolidine
- FCH3512753
- SB17750
- RL04559
- (S)-(5-Oxo-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
-
- MDL: MFCD20257110
- インチ: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-7(12)10-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
- InChIKey: PFHVTCWJHBHEFA-LURJTMIESA-N
- ほほえんだ: O(C(N([H])[C@@]1([H])C([H])([H])C(N([H])C1([H])[H])=O)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 245
- トポロジー分子極性表面積: 67.4
じっけんとくせい
- ふってん: 394°C at 760 mmHg
tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- ちょぞうじょうけん:Sealed in dry,2-8°C
tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A133557-5g |
(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate |
672883-23-7 | 95% | 5g |
$805.0 | 2025-02-25 | |
TRC | B814428-10mg |
(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate |
672883-23-7 | 10mg |
$ 70.00 | 2022-06-06 | ||
TRC | B814428-50mg |
(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate |
672883-23-7 | 50mg |
$ 230.00 | 2022-06-06 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0553-500mg |
(S)-(5-Oxo-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
672883-23-7 | 98% | 500mg |
¥3480.09 | 2025-01-21 | |
Key Organics Ltd | DS-17303-250MG |
(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate |
672883-23-7 | >95% | 0.25 g |
£218.00 | 2023-04-17 | |
Ambeed | A133557-100mg |
(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate |
672883-23-7 | 95% | 100mg |
$52.0 | 2025-02-25 | |
Fluorochem | 224159-1g |
S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate |
672883-23-7 | 95% | 1g |
£212.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1009051-250mg |
(S)-(5-Oxo-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
672883-23-7 | 95% | 250mg |
$340 | 2024-07-28 | |
Chemenu | CM123548-1g |
tert-butyl (S)-(5-oxopyrrolidin-3-yl)carbamate |
672883-23-7 | 95% | 1g |
$239 | 2021-08-05 | |
TRC | B814428-100mg |
(S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate |
672883-23-7 | 100mg |
$ 365.00 | 2022-06-06 |
tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamateに関する追加情報
Professional Introduction to Compound with CAS No 672883-23-7 and Product Name: Tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate
The compound with the CAS number 672883-23-7 and the product name Tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The detailed exploration of this molecule not only highlights its chemical significance but also underscores its relevance in addressing contemporary challenges in therapeutic intervention.
At the core of understanding this compound lies its molecular architecture. The presence of a tert-butyl group and a (3S)-5-oxopyrrolidin-3-yl moiety contributes to its distinct pharmacophoric features. The tert-butyl group, known for its steric hindrance properties, plays a crucial role in modulating the compound's solubility and metabolic stability. In contrast, the (3S)-5-oxopyrrolidin-3-yl moiety introduces chirality, which is a critical factor in determining the biological activity of many pharmaceutical agents. This combination of structural elements makes Tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies have indicated that the tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate exhibits strong binding potential with enzymes and receptors involved in critical metabolic pathways. This has sparked interest among scientists exploring novel therapeutic strategies for diseases such as diabetes, cancer, and neurodegenerative disorders. The ability of this compound to interact selectively with specific biological targets underscores its potential as a lead molecule in drug discovery.
The synthesis of Tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate involves intricate organic transformations that highlight the ingenuity of modern synthetic methodologies. The stereochemistry of the (3S)-5-oxopyrrolidin-3-yl group must be carefully controlled during synthesis to ensure high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve this goal. These synthetic strategies not only demonstrate the versatility of current chemical approaches but also pave the way for scalable production processes, which are essential for industrial applications.
In vitro studies have provided valuable insights into the pharmacological properties of Tert-butyl N-[(3S)-5-oxopyrrolidin-3-yl]carbamate. Preliminary results suggest that this compound exhibits inhibitory effects on key enzymes implicated in inflammation and oxidative stress. These findings align with emerging research trends that emphasize the importance of targeting multifaceted pathways in treating chronic diseases. Moreover, the compound's stability under various physiological conditions enhances its suitability for further development into a therapeutic agent.
The integration of machine learning and artificial intelligence has revolutionized drug discovery by enabling rapid screening and optimization of potential candidates. In this context, Tert-butyl N-[(3S)-5-oxopyrrolidin-3-y]carbamate has been subjected to virtual screening using advanced algorithms to identify optimal analogs with enhanced efficacy and reduced toxicity. These computational approaches have significantly reduced the time and resources required for hit identification, accelerating the pace of drug development pipelines.
Future research directions for Tert-butyl N-[ ( 3 S ) - 5 - oxopyrrolidin - 3 - yl ] carbamate include exploring its mechanisms of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be employed to elucidate its interactions with biological targets. Additionally, preclinical studies are planned to assess its safety profile and pharmacokinetic properties in animal models. These endeavors aim to validate its potential as a therapeutic agent before human clinical trials.
The broader implications of this research extend beyond individual compounds to encompass advancements in medicinal chemistry as a whole. The development of novel scaffolds like Tert-butyl N-[ ( 3 S ) - 5 - oxopyrrolidin - 3 - yl ] carbamate underscores the importance of innovative approaches in addressing unmet medical needs. As our understanding of disease mechanisms continues to evolve, compounds such as this will serve as invaluable tools for designing next-generation therapeutics.
In conclusion, Tert-butyl N-[ ( 3 S ) - 5 - oxopyrrolidin - 3 - yl ] carbamate represents a significant contribution to pharmaceutical chemistry, driven by its unique structural features and promising biological activities. The ongoing research efforts aimed at elucidating its pharmacological properties and developing it into a therapeutic agent highlight the dynamic interplay between synthetic chemistry, computational biology, and experimental validation. As these studies progress, they are expected to yield transformative insights that will shape future strategies in drug discovery and development.
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